2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-methylphenyl)acetamide
CAS No.: 1019106-90-1
Cat. No.: VC11972039
Molecular Formula: C21H25N5O2
Molecular Weight: 379.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019106-90-1 |
|---|---|
| Molecular Formula | C21H25N5O2 |
| Molecular Weight | 379.5 g/mol |
| IUPAC Name | 2-[2-(3,5-dimethylpyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1-yl]-N-(2-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C21H25N5O2/c1-6-17-16(5)22-21(26-15(4)11-14(3)24-26)25(20(17)28)12-19(27)23-18-10-8-7-9-13(18)2/h7-11H,6,12H2,1-5H3,(H,23,27) |
| Standard InChI Key | ICXFZRYOTDRQJN-UHFFFAOYSA-N |
| SMILES | CCC1=C(N=C(N(C1=O)CC(=O)NC2=CC=CC=C2C)N3C(=CC(=N3)C)C)C |
| Canonical SMILES | CCC1=C(N=C(N(C1=O)CC(=O)NC2=CC=CC=C2C)N3C(=CC(=N3)C)C)C |
Introduction
The compound 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-methylphenyl)acetamide is a complex organic molecule that combines a dihydropyrimidine core with a pyrazole moiety. This combination is significant in medicinal chemistry, particularly for developing pharmaceuticals targeting various diseases. Despite the lack of specific information on this exact compound in the provided search results, similar compounds have shown potential in antibacterial, anticancer, and DNA photocleavage activities.
Synthesis and Chemical Reactions
The synthesis of dihydropyrimidine derivatives often involves multi-step reactions. Key steps may include refluxing in solvents like ethanol or dimethylformamide (DMF), followed by purification methods such as column chromatography and recrystallization. The specific synthesis pathway for 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-methylphenyl)acetamide would likely involve similar techniques.
Biological Activities
Compounds with similar structures have shown significant biological activities, including inhibition of bacterial growth and cancer cell proliferation. The mechanism of action typically involves interactions with specific biological targets, which can lead to therapeutic effects.
Research Findings and Potential Applications
While specific research findings on 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-methylphenyl)acetamide are not available, compounds with similar structures have garnered attention for their potential in medicinal chemistry. These compounds are often explored for their antibacterial, anticancer, and other pharmacological properties.
Data Tables
Given the lack of specific data on this compound, a general overview of similar compounds can be summarized as follows:
| Property | Description |
|---|---|
| Chemical Structure | Dihydropyrimidine core with a pyrazole moiety |
| Synthesis | Multi-step reactions involving reflux and purification |
| Biological Activity | Potential antibacterial and anticancer properties |
| Physical Properties | Solid at room temperature, moderate solubility in organic solvents |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume